Cas no 1392415-62-1 ((4-chloro-1,3-dioxaindan-5-yl)boronic acid)

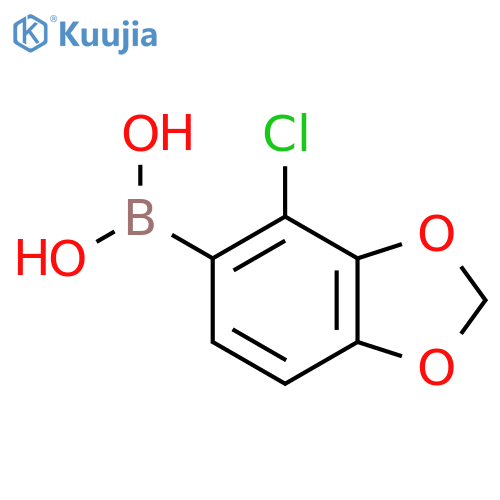

1392415-62-1 structure

商品名:(4-chloro-1,3-dioxaindan-5-yl)boronic acid

CAS番号:1392415-62-1

MF:C7H6BClO4

メガワット:200.38414144516

MDL:MFCD23380968

CID:5463431

PubChem ID:130058721

(4-chloro-1,3-dioxaindan-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Chloro-1,3-benzodioxol-5-yl)boronic acid

- (4-chloro-1,3-dioxaindan-5-yl)boronic acid

- Z1618039334

- Boronic acid, B-(4-chloro-1,3-benzodioxol-5-yl)-

- (4-Chlorobenzo[d][1,3]dioxol-5-yl)boronic acid

-

- MDL: MFCD23380968

- インチ: 1S/C7H6BClO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2

- InChIKey: UTYXAXODQACACN-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(B(O)O)C=CC2=C1OCO2

計算された属性

- せいみつぶんしりょう: 200.0047665 g/mol

- どういたいしつりょう: 200.0047665 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9

- ぶんしりょう: 200.38

じっけんとくせい

- 密度みつど: 1.56±0.1 g/cm3(Predicted)

- ふってん: 384.5±52.0 °C(Predicted)

- 酸性度係数(pKa): 8.18±0.20(Predicted)

(4-chloro-1,3-dioxaindan-5-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8259883-0.25g |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid |

1392415-62-1 | 95.0% | 0.25g |

$735.0 | 2025-02-21 | |

| Enamine | EN300-8259883-0.1g |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid |

1392415-62-1 | 95.0% | 0.1g |

$515.0 | 2025-02-21 | |

| Enamine | EN300-8259883-2.5g |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid |

1392415-62-1 | 95.0% | 2.5g |

$2912.0 | 2025-02-21 | |

| Enamine | EN300-8259883-0.05g |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid |

1392415-62-1 | 95.0% | 0.05g |

$344.0 | 2025-02-21 | |

| Enamine | EN300-8259883-10.0g |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid |

1392415-62-1 | 95.0% | 10.0g |

$6390.0 | 2025-02-21 | |

| Aaron | AR028HXS-100mg |

(4-chloro-1,3-dioxaindan-5-yl)boronicacid |

1392415-62-1 | 95% | 100mg |

$734.00 | 2025-02-16 | |

| 1PlusChem | 1P028HPG-500mg |

(4-chloro-1,3-dioxaindan-5-yl)boronicacid |

1392415-62-1 | 95% | 500mg |

$1494.00 | 2024-06-21 | |

| 1PlusChem | 1P028HPG-1g |

(4-chloro-1,3-dioxaindan-5-yl)boronicacid |

1392415-62-1 | 95% | 1g |

$1898.00 | 2024-06-21 | |

| Enamine | EN300-8259883-10g |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid |

1392415-62-1 | 95% | 10g |

$6390.0 | 2023-09-02 | |

| Aaron | AR028HXS-1g |

(4-chloro-1,3-dioxaindan-5-yl)boronicacid |

1392415-62-1 | 95% | 1g |

$2067.00 | 2025-02-16 |

(4-chloro-1,3-dioxaindan-5-yl)boronic acid 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1392415-62-1 ((4-chloro-1,3-dioxaindan-5-yl)boronic acid) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1392415-62-1)(4-chloro-1,3-dioxaindan-5-yl)boronic acid

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):560/786/1088